molecular formula C13H16O B14081221 1-Pentyn-3-ol, 3-ethyl-1-phenyl- CAS No. 73830-10-1

1-Pentyn-3-ol, 3-ethyl-1-phenyl-

Cat. No.: B14081221
CAS No.: 73830-10-1
M. Wt: 188.26 g/mol
InChI Key: VCRLWQCXPNWHJX-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol, 3-ethyl-1-phenyl-: is an organic compound with the molecular formula C11H12O. It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere . The reaction proceeds through the formation of ethynylmagnesium bromide, which then reacts with cinnamaldehyde to yield the desired product.

Industrial Production Methods: Industrial production of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Scientific Research Applications

1-Pentyn-3-ol, 3-ethyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

    3-Ethyl-1-pentyn-3-ol: Similar structure but lacks the phenyl group.

    3-Methyl-1-pentyn-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenyl-1-pentyn-3-ol: Similar structure but lacks the ethyl group

Uniqueness: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is unique due to the presence of both an ethyl and a phenyl group attached to the alkyne and alcohol functional groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

73830-10-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-ethyl-1-phenylpent-1-yn-3-ol

InChI

InChI=1S/C13H16O/c1-3-13(14,4-2)11-10-12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3

InChI Key

VCRLWQCXPNWHJX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CC1=CC=CC=C1)O

Origin of Product

United States

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